An In-Depth Technical Guide to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Technical Guide to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS Number: 866089-28-3
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,4-benzoxazine scaffold is a privileged structure, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details the specific physicochemical properties, a robust synthetic pathway, and the notable pharmacological applications of the 2,2-dimethyl substituted variant. With a focus on its role as a structural isostere of 2,2-dimethylchromans, this guide elucidates its function as a modulator of ion channels, particularly ATP-sensitive potassium (KATP) channels and calcium (Ca2+) channels, positioning it as a valuable lead compound for developing agents targeting metabolic and cardiovascular diseases.[3]
Introduction: The 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a bicyclic heteroaromatic structure that has garnered significant attention from medicinal chemists due to its versatile biological profile and synthetic accessibility.[4] Derivatives have been explored for a multitude of therapeutic applications, ranging from fungicides to potent drug candidates for complex human diseases.[4][5] The stability of the scaffold, combined with the numerous sites for chemical modification, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The subject of this guide, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, is a specific analogue that incorporates a gem-dimethyl substitution at the C2 position of the oxazine ring. This structural feature is critical, as it creates a bioisosteric relationship with the 2,2-dimethylchroman moiety, a well-known pharmacophore in KATP channel openers. This guide will explore the synthesis and biological implications of this specific substitution.[3]
Physicochemical and Safety Profile
A thorough understanding of the compound's fundamental properties is essential for its application in a research setting.
Key Properties
The core attributes of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are summarized below.
| Property | Value | Source |
| CAS Number | 866089-28-3 | Thermo Fisher Scientific[6], PubChem[7] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[7] |
| Molecular Weight | 163.22 g/mol | PubChem[7], Thermo Fisher Scientific[6] |
| IUPAC Name | 2,2-dimethyl-3,4-dihydro-1,4-benzoxazine | PubChem[7] |
| Appearance | Not specified (likely solid) | - |
| Solubility | Not specified (expected in organic solvents) | - |
Safety and Handling
Based on available data, this compound should be handled with appropriate laboratory precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Researcher's Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be performed in a well-ventilated fume hood.
Synthesis and Mechanistic Insights
The synthesis of the 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine core can be efficiently achieved via a two-step sequence starting from commercially available 2-aminophenol. This pathway offers high yields and utilizes standard laboratory reagents.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound from 2-aminophenol.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing the 1,4-benzoxazine core.[3]
Step 1: Synthesis of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide (Intermediate)
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Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (NaHCO₃, 2.5 eq). Cool the suspension to 0 °C in an ice bath.
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Reagent Addition: Add a solution of 2-bromo-2-methylpropionyl bromide (1.1 eq) in DCM dropwise to the cooled suspension over 30 minutes. The dropwise addition is crucial to control the exothermicity of the acylation reaction.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminophenol starting material is consumed.
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Work-up and Isolation: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography on silica gel if necessary.
Causality Behind Choices:
-
Solvent (DCM): Provides good solubility for the reactants and is relatively unreactive under these conditions.
-
Base (NaHCO₃): A mild inorganic base is used to neutralize the HBr generated during the acylation, driving the reaction to completion without causing unwanted side reactions on the sensitive phenol group.
-
Temperature Control (0 °C): The initial cooling mitigates the highly exothermic nature of the reaction between the amine and the acyl bromide, preventing degradation and improving yield.
Step 2: Synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (Final Product)
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Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the intermediate from Step 1 (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to 80-90 °C. Stir for 4-6 hours, monitoring by TLC. The heating provides the necessary activation energy for the intramolecular Williamson ether synthesis (Sₙ2 cyclization).
-
Work-up and Isolation: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure title compound.
Causality Behind Choices:
-
Base (NaH): A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group, forming a potent nucleophile (phenoxide) for the subsequent intramolecular cyclization.
-
Solvent (Anhydrous DMF): A polar aprotic solvent is ideal for Sₙ2 reactions, as it solvates the cation (Na⁺) while leaving the phenoxide anion highly reactive. Anhydrous conditions are critical as NaH reacts violently with water.
-
Inert Atmosphere: Prevents NaH from reacting with atmospheric moisture and oxygen.
Applications in Drug Discovery: Ion Channel Modulation
The primary pharmacological interest in 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives stems from their activity as modulators of ion channels, specifically ATP-sensitive potassium (KATP) channels and voltage-gated calcium channels.[3]
Mechanism of Action: KATP and Calcium Channel Interplay
This compound series was investigated as bioisosteres of KATP channel openers like cromakalim and diazoxide. These channels are crucial in linking a cell's metabolic state to its electrical excitability.
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In Pancreatic β-cells: Opening KATP channels leads to membrane hyperpolarization, which in turn prevents the opening of voltage-gated Ca²⁺ channels. The subsequent lack of Ca²⁺ influx inhibits the release of insulin. Therefore, derivatives of this compound have been shown to be inhibitors of glucose-induced insulin release.[3]
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In Vascular Smooth Muscle Cells: In these cells, opening KATP channels also causes hyperpolarization. This closes L-type voltage-gated Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and leading to muscle relaxation (vasodilation). Some derivatives of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine have demonstrated potent myorelaxant activity, with evidence suggesting a primary mechanism as calcium entry blockers.[3]
This dual activity makes the scaffold a promising starting point for developing drugs for conditions such as hypertension (via vasodilation) or hyperinsulinism (via insulin inhibition).
Signaling Pathway Diagram
Caption: Mechanism of vasodilation by the benzoxazine scaffold.
Conclusion
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetically accessible heterocyclic compound with a well-defined safety profile. Its significance in drug discovery is anchored in its role as a structural mimic of chromans, enabling potent modulation of ion channels that are critical to cardiovascular and metabolic regulation. The detailed synthetic protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore this promising chemical scaffold for novel therapeutic agents.
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